2-(2-Bromo-1-fluoroethyl)furan

Description

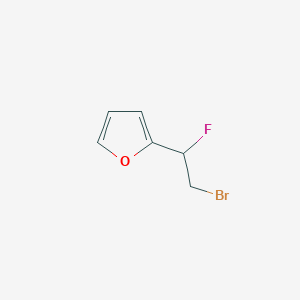

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-1-fluoroethyl)furan | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrFO/c7-4-5(8)6-2-1-3-9-6/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XILKCPUWTDJKSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CBr)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromo 1 Fluoroethyl Furan and Its Analogues

Direct and Indirect Halogenation Approaches to Furan (B31954) Ring Systems

The introduction of halogens onto the furan ring is a fundamental step in the synthesis of many functionalized furans. The high reactivity of the furan ring towards electrophiles necessitates carefully controlled conditions to achieve selective halogenation.

The furan ring is highly susceptible to electrophilic substitution, with a distinct preference for reaction at the 2-position (α-position). msu.edu However, direct bromination of furan with molecular bromine (Br₂) at room temperature is often a violent reaction that leads to polybrominated products and polymerization. msu.eduijabbr.com To achieve controlled monobromination, milder reaction conditions and specific brominating agents are required.

The synthesis of 2-bromofuran (B1272941) can be accomplished by using reagents like N-bromosuccinimide (NBS) or by conducting the reaction at very low temperatures. For instance, the reaction of furan with bromine in a solvent like carbon tetrachloride or chloroform (B151607) under controlled temperature can provide the desired 2-bromo derivative. Another approach involves the use of a bromine-dioxane complex, which moderates the reactivity of bromine. The inherent reactivity of furan ensures that substitution occurs preferentially at the α-carbon. msu.edu

In some strategies, a dearomative, intramolecular bromoetherification of carbohydrate-derived glycosyl furans has been used to generate bromo-functionalized furo[3,2-b]furans, highlighting an alternative pathway to brominated furan systems. d-nb.info

Table 1: Conditions for Regioselective Bromination of Furan

| Reagent | Conditions | Product | Notes |

|---|---|---|---|

| Br₂ in Dioxane | Low Temperature | 2-Bromofuran | Moderated reactivity prevents polymerization. |

| N-Bromosuccinimide (NBS) | Various | 2-Bromofuran | Common and effective reagent for allylic and benzylic bromination, also used for heterocycles. |

This table is generated based on general principles of furan chemistry and specific examples from the literature.

Direct fluorination of electron-rich heterocycles like furan is exceptionally challenging. Reactions with elemental fluorine are typically explosive and non-selective. mdpi.com Therefore, indirect methods and specialized fluorinating reagents are employed. Two primary strategies exist: direct C-H fluorination of the pre-formed furan ring or the construction of the ring from fluorinated building blocks. mdpi.com

For direct fluorination, electrophilic fluorinating agents such as Selectfluor (F-TEDA-BF₄) are often used. However, the success of these reactions is highly dependent on the substituents already present on the furan ring. For instance, fluorodecarboxylation using Selectfluor on furan-2-carboxylic acid derivatives has been reported. mdpi.com Another strategy is the metalation-fluorination approach, where the furan ring is first deprotonated with a strong base to form a furyl-lithium or furyl-magnesium species, which then reacts with an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). mdpi.com

Table 2: Modern Fluorination Methods for Heterocycles

| Method | Reagent(s) | Substrate Type | Key Feature |

|---|---|---|---|

| Electrophilic Fluorination | Selectfluor | Electron-poor furans (e.g., furan-2-carboxylic acid) | Direct C-F bond formation on the ring. mdpi.com |

| Metalation-Fluorination | n-BuLi, then NFSI | Substituted furans | Allows for regioselective fluorination via a directed metalation group. mdpi.com |

This table summarizes general strategies for the fluorination of furan derivatives.

Construction of the Halogenated Ethyl Side Chain

The synthesis of the 2-(2-bromo-1-fluoroethyl) moiety requires precise control over the introduction of two different halogens and, potentially, the stereochemistry at the C1 position of the ethyl chain.

Several synthetic routes can be envisioned for constructing the bromo-fluoroethyl side chain. One approach involves the halogenation of a pre-existing side chain, such as 2-vinylfuran or 2-acetylfuran (B1664036). For example, the addition of bromine monofluoride (BrF), often generated in situ, across the double bond of 2-vinylfuran could theoretically yield the desired product, although controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) would be critical.

A more controlled, stepwise approach might involve the conversion of 2-acetylfuran to an intermediate that can be selectively halogenated. For instance, reduction of 2-acetylfuran to 2-(1-hydroxyethyl)furan, followed by fluorination using a reagent like diethylaminosulfur trifluoride (DAST), would yield 2-(1-fluoroethyl)furan. chemicalbook.com Subsequent radical bromination at the C2 position could then introduce the bromine atom.

Alternatively, a precursor like 2-bromo-1-(furan-2-yl)ethanone, which is commercially available, could serve as a starting point. cymitquimica.comsigmaaldrich.com Reduction of the ketone to an alcohol, followed by nucleophilic fluorination, would install the fluoro group.

The carbon atom bonded to the furan ring and the fluorine atom is a chiral center. The stereoselective construction of such fluorinated chiral centers is a significant challenge in modern organic synthesis. nih.gov

One established strategy is the asymmetric α-fluorination of a carbonyl precursor. nih.gov For example, an enolate or silyl (B83357) enol ether derived from 2-acetylfuran could be treated with a chiral electrophilic fluorinating reagent. Several catalytic systems, employing transition metals or organocatalysts, have been developed for the enantioselective α-fluorination of ketones and aldehydes. nih.gov The resulting α-fluoro ketone could then be stereoselectively reduced to the alcohol and subsequently converted to the bromide, preserving the stereocenter.

Another approach involves the stereoselective synthesis of α,α-chlorofluoro carbonyl compounds, which can be transformed into various chiral molecules with a fluorinated quaternary carbon center through nucleophilic substitution. nih.gov While this specific method involves chlorine, the principle could be adapted for bromo-fluoro systems. Chromium-mediated reactions have also been shown to enable the stereoselective synthesis of (Z)-1-fluoro-2-alkenyl ethers from dibromofluoromethylcarbinyl precursors, demonstrating a method for controlling stereochemistry in fluorinated side chains. lookchem.com

Convergent Coupling Reactions for Furan-Side Chain Assembly

Convergent synthesis offers an efficient alternative to linear sequences, involving the separate synthesis of the furan core and the side chain, followed by their coupling. Metal-catalyzed cross-coupling reactions are powerful tools for this purpose. hud.ac.ukacs.org

A plausible strategy would involve the coupling of a 2-metalated furan (e.g., 2-furylboronic acid or a 2-furylzinc reagent) with a suitable 2-bromo-1-fluoroethyl electrophile. For example, a Suzuki-Miyaura coupling could be employed, which is known to be effective for creating C-C bonds with furan derivatives. The synthesis of the required 1,2-dihaloethane coupling partner would be a key challenge.

Conversely, a 2-halofuran (e.g., 2-bromofuran or 2-iodofuran) could be coupled with a metalated bromo-fluoroethyl reagent. The development of cross-electrophile coupling methods, which join two different electrophiles via reductive catalysis, provides another modern avenue for this type of transformation. acs.org Such a reaction might couple 2-bromofuran with a 1-bromo-2-fluoroethane (B107303) derivative. A convergent approach using dual short-lived cationic and carbanionic species in a flow microreactor also represents a cutting-edge technique for rapid C-C bond formation that could potentially be applied. nih.gov

Table 3: Potential Convergent Coupling Strategies

| Furan Component | Side-Chain Component | Coupling Type | Catalyst System (Example) |

|---|---|---|---|

| 2-Furylboronic Acid | 1-Bromo-2-fluoroethane | Suzuki-Miyaura | Pd(PPh₃)₄ / Base |

| 2-Bromofuran | (2-Bromo-1-fluoroethyl)zinc iodide | Negishi | Pd(0) catalyst |

This table outlines hypothetical convergent routes based on established cross-coupling methodologies.

Organometallic Cross-Coupling Methodologies

Organometallic cross-coupling reactions are a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing precursors to 2-(2-bromo-1-fluoroethyl)furan, such as 2-vinylfuran, these methods are invaluable.

Palladium- and iron-catalyzed cross-coupling reactions are particularly relevant. For instance, 2-bromofuran can serve as a versatile starting material. Palladium-catalyzed Suzuki coupling of 2-bromofuran with various arylboronic acids has been shown to effectively produce 2-arylfurans. researchgate.net While direct vinylation via Suzuki coupling is also feasible, other organometallic reagents can be employed.

Iron-catalyzed coupling reactions have emerged as a more cost-effective and environmentally benign alternative to palladium. These reactions have proven effective for the synthesis of 2-alkylfurans from 2-bromofuran. chemrevlett.com The use of organoaluminum reagents in palladium-catalyzed cross-coupling with 2-halobenzo[b]furans has also been reported to be highly efficient for creating C-C bonds, a strategy that can be adapted for simpler furan systems. tcichemicals.comthieme-connect.de

A general and efficient pathway to 2-vinylfuran involves the Wittig reaction. mdpi.com This method utilizes the reaction of a phosphonium (B103445) ylide, typically derived from methyltriphenylphosphonium (B96628) bromide, with 2-furaldehyde. This approach is robust and provides good yields of the desired 2-vinylfuran, which can then undergo further functionalization.

Table 1: Examples of Organometallic Cross-Coupling Reactions for Furan Functionalization

| Furan Substrate | Coupling Partner | Catalyst System | Product | Yield (%) |

| 2-Bromofuran | Arylboronic acid | PdCl₂(PPh₃)₂ / K₂CO₃ | 2-Aryl-furan | Good |

| 2-Halobenzo[b]furan | Alkenylaluminum | PdCl₂ / XantPhos | 2-Alkenylbenzo[b]furan | up to 97% tcichemicals.com |

| 2-Furaldehyde | Methyltriphenyl-phosphonium bromide | NaH | 2-Vinylfuran | High |

Direct Functionalization Approaches on Furan Ring Systems

Direct functionalization of the furan ring is another key strategy, although for the synthesis of this compound, the focus lies on the functionalization of a pre-existing side chain. However, direct halogenation of the furan ring itself is a well-established process. Furan is highly reactive towards electrophilic substitution and reacts vigorously with halogens like bromine and chlorine, often leading to polyhalogenated products. msu.edu For instance, furan reacts with bromine at 0°C to yield 2-bromofuran. wikipedia.org

For the target molecule, the critical step is the functionalization of the vinyl group of a 2-vinylfuran precursor. This is achieved through an electrophilic addition reaction. The bromo-fluorination of alkenes is a well-documented transformation. This reaction typically proceeds via the formation of a bromonium ion intermediate upon reaction with an electrophilic bromine source, such as N-bromosuccinimide (NBS). This intermediate is then attacked by a fluoride (B91410) nucleophile. nih.gov The regioselectivity of this addition generally follows Markovnikov's rule, where the fluoride ion attacks the more substituted carbon of the bromonium ion. orgsyn.org In the case of 2-vinylfuran, this would lead to the fluorine atom being attached to the carbon adjacent to the furan ring (C1 of the ethyl chain) and the bromine atom on the terminal carbon (C2 of the ethyl chain).

A variety of reagents can be used to achieve bromo-fluorination. A common and effective combination is N-bromosuccinimide (NBS) as the bromine source and triethylamine (B128534) trihydrofluoride (Et₃N·3HF) as the fluoride source. orgsyn.orgacs.org Another efficient fluorinating reagent is the DMPU/HF complex (DMPU = 1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone), which has shown high reactivity and good regioselectivity in the bromo-fluorination of various alkenes when used with NBS. nih.gov

Table 2: Reagents for Bromo-fluorination of Alkenes

| Bromine Source | Fluoride Source | Typical Substrate | Product | Key Features |

| N-Bromosuccinimide (NBS) | Triethylamine trihydrofluoride (Et₃N·3HF) | α-Methylstyrene | 1-Bromo-2-fluoro-2-phenylpropane | Good yields, Markovnikov regioselectivity. orgsyn.org |

| N-Bromosuccinimide (NBS) | DMPU/HF | Aryl vinyl ethers | Vicinal bromofluoro compounds | High reactivity and regioselectivity. nih.gov |

| 1,3-Dibromo-5,5-dimethylhydantoin | Pyridine (B92270)/HF | Alkenes | Vicinal bromofluoro compounds | Effective for various alkenes. |

Advanced and Sustainable Synthetic Pathways

Recent advancements in synthetic chemistry have focused on developing more sustainable, efficient, and atom-economical methods. These principles are highly applicable to the synthesis of halogenated furans.

Electrochemically Mediated Synthesis of Halogenated Furans

Electrochemical methods offer a green alternative to traditional chemical synthesis by minimizing the use of stoichiometric reagents and often proceeding under mild conditions. uniovi.es Halogen-mediated electrochemical synthesis involves the anodic oxidation of halide anions to generate reactive halogen species that can then react with a substrate. uniovi.es For the synthesis of halogenated furans, electrochemical methods can be applied for both ring functionalization and side-chain modification. For instance, electrochemical oxidative cyclization has been used to synthesize selenylbenzo[b]furans. researchgate.net While direct electrochemical bromo-fluorination is less common, electrochemical methods can be used to generate the necessary halogenating agents in situ.

One-Pot and Cascade Reactions for Furan Ring Formation

One-pot and cascade reactions are highly efficient synthetic strategies that reduce waste, save time, and often lead to increased yields by avoiding the isolation of intermediates. sigmaaldrich.com Several one-pot methods for the synthesis of substituted furans have been developed. These often involve a sequence of reactions such as Knoevenagel condensation, Michael addition, and Paal-Knorr cyclization. nih.gov For example, a triethylamine-catalyzed three-component reaction can produce highly substituted furan frameworks from simple starting materials. sigmaaldrich.com Cascade reactions, where a single event triggers a series of subsequent transformations, have also been employed in furan synthesis. For example, a cascade reaction involving a Diels-Alder cycloaddition of a furan derivative followed by aromatization has been used to create polysubstituted aromatic compounds in water. researchgate.net

Green Chemistry Principles Applied to Furan Synthesis

Green chemistry principles are increasingly being integrated into the synthesis of furan-based compounds, many of which are derived from renewable biomass sources. orgsyn.org Furfural (B47365), a key platform chemical derived from lignocellulosic biomass, is a common starting material for many furan derivatives. wikipedia.org The use of renewable feedstocks, milder reaction conditions, and the reduction of toxic by-products are central tenets of green furan chemistry. orgsyn.org For example, the development of catalytic processes to convert biomass into furan-based compounds is a major area of research. orgsyn.org The use of water as a solvent and the development of recyclable catalysts are also key aspects of applying green chemistry to furan synthesis. researchgate.net

Biocatalytic and Chemoenzymatic Transformations for Halogenated Furan Production

Biocatalysis and chemoenzymatic synthesis offer highly selective and environmentally friendly routes to complex molecules, including halogenated compounds. While the direct biocatalytic bromo-fluorination of a vinyl group is not a well-established process, enzymes can be used to create chiral precursors or to perform specific transformations under mild conditions. For example, monoamine oxidases and horseradish peroxidase have been used in the synthesis of quinolines and 2-quinolones through chemoenzymatic cascades. Lipases are another class of enzymes used in the synthesis of furan-containing polyesters. The development of halogenating enzymes (halogenases) is a growing field and holds promise for the future of selective halogenation of organic molecules, including furan derivatives. These enzymatic methods can offer high stereoselectivity, which is often difficult to achieve with traditional chemical methods.

Chemical Reactivity and Transformation of 2 2 Bromo 1 Fluoroethyl Furan

Reactions Involving the Furan (B31954) Heterocycle

The furan ring is an electron-rich five-membered heterocycle that readily undergoes a variety of chemical transformations. Its reactivity is significantly influenced by the nature of its substituents.

Electrophilic Substitution Reactions on the Furan Nucleus

Furan is considerably more reactive towards electrophiles than benzene (B151609) due to the electron-donating effect of the oxygen heteroatom, which delocalizes one of its lone pairs into the ring to create an aromatic sextet. wikipedia.orgmsu.edu This increased electron density leads to faster rates of electrophilic substitution. wikipedia.org These reactions typically occur under milder conditions than those required for benzene and show a strong preference for substitution at the C2 (α) position. msu.eduijabbr.compearson.com When the C2 position is occupied, as in 2-(2-Bromo-1-fluoroethyl)furan, electrophilic attack is directed to the C5 position. The 2-bromo-1-fluoroethyl substituent is generally considered to be electron-withdrawing, which deactivates the furan ring towards electrophilic attack but directs incoming electrophiles to the C5 position. pharmaguideline.com

Common electrophilic substitution reactions for furan derivatives include:

Halogenation: Furan reacts vigorously with chlorine and bromine at room temperature, often leading to polyhalogenated products. msu.edupharmaguideline.com To achieve mono-substitution, milder conditions are necessary. For a 2-substituted furan, bromination would be expected to yield the 5-bromo derivative. pharmaguideline.com

Nitration: Due to the sensitivity of the furan ring to strong acids which can cause polymerization, nitration is typically carried out using mild nitrating agents like acetyl nitrate (B79036) at low temperatures. ijabbr.compharmaguideline.com

Sulfonation: Sulfonation can be achieved using reagents like a sulfur trioxide-pyridine complex at room temperature to prevent ring degradation. ijabbr.compharmaguideline.com

Acylation: Friedel-Crafts acylation of furans can be performed using acid anhydrides or acid halides with mild catalysts such as phosphoric acid or boron trifluoride. pharmaguideline.com

Table 1: Predicted Electrophilic Substitution Reactions of this compound

| Reaction | Reagent | Predicted Major Product |

| Bromination | Br₂ in Dioxane, -5°C | 2-(2-Bromo-1-fluoroethyl)-5-bromofuran |

| Nitration | Acetyl nitrate, low temp. | 2-(2-Bromo-1-fluoroethyl)-5-nitrofuran |

| Sulfonation | SO₃/Pyridine (B92270), room temp. | 5-(2-Bromo-1-fluoroethyl)furan-2-sulfonic acid |

| Acylation | (CF₃CO)₂O | 1-(5-(2-Bromo-1-fluoroethyl)furan-2-yl)-2,2,2-trifluoroethanone |

Nucleophilic Substitution Reactions on Halogenated Furan Rings

While furan itself is generally unreactive towards nucleophiles, halofurans can undergo nucleophilic aromatic substitution (SNAr). pharmaguideline.combaranlab.org The presence of electron-withdrawing groups on the furan ring enhances its reactivity towards nucleophiles. pharmaguideline.com In the case of a halogenated derivative of this compound, such as 2-(2-Bromo-1-fluoroethyl)-5-bromofuran, nucleophilic displacement of the bromine on the furan ring would be facilitated. The rate of substitution generally follows the order of halogen reactivity I > Br > Cl > F. Cross-coupling reactions, such as Suzuki or Stille couplings, are also common methods for the functionalization of halofurans, typically occurring fastest at the 2 and 5 positions. baranlab.orgresearchgate.net

Cycloaddition Reactions (e.g., Diels-Alder)

The furan ring can act as a diene in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgresearchgate.net This provides a powerful method for the synthesis of complex polycyclic structures. researchgate.net The reactivity of the furan diene is influenced by its substituents. Electron-donating groups on the furan ring generally increase its reactivity in normal electron-demand Diels-Alder reactions, while electron-withdrawing groups can decrease reactivity or favor inverse electron-demand reactions. rsc.orgrsc.org The 2-(2-bromo-1-fluoroethyl) substituent is electron-withdrawing, which would likely decrease the reactivity of the furan ring as a diene in reactions with typical dienophiles like maleic anhydride (B1165640) or maleimides. rsc.org However, Diels-Alder reactions of furans with electron-withdrawing groups are still possible, particularly with highly reactive dienophiles like benzyne. guidechem.comresearchgate.net The reaction typically leads to the formation of an oxabicyclic adduct, which can sometimes undergo subsequent rearrangement or aromatization. researchgate.net

Table 2: Predicted Diels-Alder Reactivity of this compound

| Dienophile | Predicted Product Type | Expected Reactivity |

| Maleic Anhydride | Oxabicycloheptene derivative | Low |

| N-Phenylmaleimide | Oxabicycloheptene derivative | Low to moderate |

| Benzyne | Dihydronaphthalene derivative | Moderate to high |

Ring-Opening and Rearrangement Processes of the Furan Moiety

The furan ring is susceptible to ring-opening under various conditions, particularly in the presence of acid or oxidizing agents. pharmaguideline.comrsc.org

Acid-Catalyzed Ring Opening: In the presence of strong acids, furans can undergo protonation, which disrupts the aromatic system and can lead to polymerization or ring-opening. pharmaguideline.comacs.org The presence of an electron-withdrawing substituent can offer some stability against acid-catalyzed degradation. pharmaguideline.com The acid-catalyzed ring-opening of furans in aqueous media can lead to the formation of 1,4-dicarbonyl compounds. acs.orgmdpi.comoup.com

Oxidative Ring Opening: Oxidation of 2-substituted furans with reagents like N-bromosuccinimide (NBS) in aqueous solvent mixtures can lead to the formation of 4-oxo-2-enoic acids or their corresponding enals. acs.org Treatment with other oxidizing agents like sodium hypochlorite (B82951) or hydrogen peroxide can also result in ring cleavage. pharmaguideline.com

Reactions of the Bromo-Fluoroethyl Side Chain

The reactivity of the side chain is primarily centered on the carbon-halogen bonds.

Nucleophilic Displacement at the Brominated Carbon Center

The 2-bromo-1-fluoroethyl side chain contains two halogen atoms, bromine and fluorine, attached to adjacent carbons. The bromine atom is an excellent leaving group in nucleophilic substitution reactions (SN1 and SN2). smolecule.com Consequently, the carbon atom bonded to the bromine is electrophilic and susceptible to attack by a wide range of nucleophiles.

Common nucleophiles that can displace the bromide include:

Hydroxide (B78521) ions (OH⁻)

Alkoxides (RO⁻)

Cyanide (CN⁻)

Amines (RNH₂, R₂NH, R₃N)

Thiolates (RS⁻)

The presence of the fluorine atom on the adjacent carbon (C1) can influence the rate and mechanism of the substitution reaction through inductive effects. While alkyl fluorides are generally less reactive in SN2 reactions, the C-F bond is typically much stronger and less likely to be displaced than the C-Br bond. cas.cn Therefore, selective displacement of the bromine atom is expected. Under certain conditions, elimination reactions (E2) could compete with substitution, leading to the formation of a vinyl fluoride (B91410) derivative, especially in the presence of a strong, sterically hindered base.

Table 3: Predicted Nucleophilic Substitution Reactions at the Brominated Carbon

| Nucleophile | Reagent Example | Predicted Product | Reaction Type |

| Hydroxide | NaOH (aq) | 2-(1-Fluoro-2-hydroxyethyl)furan | SN2 |

| Methoxide | NaOCH₃ in CH₃OH | 2-(1-Fluoro-2-methoxyethyl)furan | SN2 |

| Cyanide | NaCN in DMSO | 3-Furan-2-yl-3-fluoropropanenitrile | SN2 |

| Ammonia | NH₃ | 1-(Furan-2-yl)-1-fluoroethan-2-amine | SN2 |

Elimination Reactions to Form Unsaturated Systems

Elimination reactions of this compound, typically promoted by a base, are expected to proceed via the removal of hydrogen bromide (HBr) to yield an unsaturated vinylfuran. In this reaction, the hydroxide ion or another base acts by removing a hydrogen ion from the carbon atom adjacent to the one bonded to the bromine. libretexts.org This rearrangement of electrons leads to the formation of a carbon-carbon double bond and the expulsion of the bromide ion. libretexts.org

The primary mechanism for this transformation is the E2 (elimination, bimolecular) reaction, which involves a single concerted step. libretexts.org The rate of the E2 reaction is dependent on the concentration of both the substrate and the base. libretexts.org The presence of the electronegative fluorine atom on the same carbon as the abstracted proton is expected to increase the acidity of this proton, potentially facilitating the elimination process.

Alternatively, under conditions that favor carbocation formation (e.g., a polar protic solvent and a non-basic nucleophile), an E1 (elimination, unimolecular) mechanism could occur. libretexts.org This pathway begins with the slow departure of the bromide leaving group to form a secondary carbocation, which is stabilized by the adjacent furan ring through resonance. A subsequent deprotonation by a weak base would then form the alkene.

The expected product from these elimination pathways is 2-(1-fluorovinyl)furan.

Table 1: Plausible Elimination Reactions and Conditions

| Reaction Type | Reagents & Conditions | Expected Major Product | Mechanism Notes |

|---|---|---|---|

| Dehydrobromination | Concentrated KOH or NaOH in ethanol, heat. libretexts.org | 2-(1-Fluorovinyl)furan | Primarily E2 mechanism. The strong base abstracts a proton while the bromide ion is expelled simultaneously. libretexts.orglibretexts.org |

| Solvolysis/Elimination | Heating in a polar protic solvent (e.g., ethanol, water) | 2-(1-Fluorovinyl)furan | E1 mechanism may compete with SN1. Involves the formation of a resonance-stabilized secondary carbocation intermediate. libretexts.org |

Radical Reactions and Functional Group Interconversions of the Side Chain

The this compound side chain is susceptible to both radical reactions and functional group interconversions (FGI).

Radical Reactions: The carbon-bromine bond is the weakest link in the side chain and can be cleaved homolytically using radical initiators (e.g., AIBN) or UV irradiation to generate a carbon-centered radical. This reactive intermediate can then participate in various radical processes. Drawing parallels from studies on other bromo-fluoro compounds, this radical could undergo addition reactions to alkenes. researchgate.net For instance, the addition of perhaloalkanes to vinyl ethers has been shown to proceed satisfactorily under UV irradiation. researchgate.net

Functional Group Interconversions (FGI): FGI are processes that convert one functional group into another. wikipedia.org The bromo-fluoroethyl side chain offers several opportunities for such transformations. The bromide, being a good leaving group, can be displaced by various nucleophiles in SN2 reactions, although this pathway competes with the elimination reactions discussed previously. vanderbilt.edu Such conversions allow for the introduction of a wide range of functionalities.

Table 2: Potential Side Chain Transformations

| Transformation Type | Reaction | Reagents | Potential Product | Notes |

|---|---|---|---|---|

| Radical Reaction | Radical addition | Alkene, Radical Initiator (e.g., AIBN) | Adduct of the furan radical with the alkene | The C-Br bond is the likely point of radical formation. researchgate.net |

| FGI (Substitution) | Azide (B81097) Substitution | Sodium azide (NaN₃) in a polar aprotic solvent (e.g., DMSO) vanderbilt.edu | 2-(2-Azido-1-fluoroethyl)furan | The azide can be further reduced to an amine. vanderbilt.edu |

| FGI (Substitution) | Cyanide Substitution | KCN, 18-crown-6, DMSO vanderbilt.edu | 3-Fluoro-3-(furan-2-yl)propanenitrile | Introduces a nitrile group, which is a versatile synthetic handle. |

| FGI (Reduction) | Reductive Debromination | Tributyltin hydride (Bu₃SnH), AIBN | 2-(1-Fluoroethyl)furan | Selectively removes the bromine atom. researchgate.net |

Synergistic and Antagonistic Interactions Between the Furan Ring and Side Chain Functionalities

The chemical behavior of this compound is not merely a sum of its parts; significant electronic interplay exists between the furan ring and the halogenated side chain.

Synergistic Interactions:

Side Chain Activation: The furan ring is an electron-rich heterocycle that can stabilize an adjacent positive charge through resonance. This effect would stabilize the carbocation intermediate in an SN1 or E1 reaction, thereby accelerating reaction rates compared to a similar acyclic or non-aromatic system.

Ring Deactivation: The bromo-fluoroethyl side chain is strongly electron-withdrawing due to the high electronegativity of the halogen atoms. This inductive effect pulls electron density from the furan ring, deactivating it towards electrophilic aromatic substitution.

Antagonistic Interactions:

Competing Reaction Pathways: The high reactivity of the furan ring, particularly its tendency to undergo acid-catalyzed ring-opening or polymerization, can interfere with reactions intended for the side chain. rsc.orgrsc.org For example, attempting a substitution or elimination under strongly acidic conditions could lead to undesired degradation of the furan moiety.

Side Chain Instability: Conversely, the high reactivity of the halogenated side chain can lead to instability. Halomethylfurans are known to be highly reactive and can result in undesired side reactions such as dimerization or ring opening, which limits their synthetic utility in conventional batch processes. rsc.orgrsc.org

Table 3: Summary of Electronic Interactions and Reactivity Consequences

| Interacting Moiety | Electronic Effect | Consequence on Reactivity | Interaction Type |

|---|---|---|---|

| Furan Ring | Electron-donating (resonance) | Stabilizes adjacent carbocations (SN1/E1). | Synergistic |

| Side Chain | Electron-withdrawing (induction) | Deactivates furan ring to electrophilic attack. | Synergistic |

| Furan Ring | Acid sensitivity | Prone to polymerization/ring-opening, competing with side chain reactions. mdpi.com | Antagonistic |

| Side Chain | High reactivity of C-Br bond | Can lead to dimerization and other side reactions, disrupting the furan system. rsc.org | Antagonistic |

Polymerization Tendencies of Halogenated Furan Systems and Prevention Strategies

Furan-based compounds, including halogenated derivatives, often exhibit a tendency to polymerize, particularly under acidic conditions. mdpi.commdpi.com This process is a significant challenge in their synthesis and application.

The polymerization of furans is typically initiated by the formation of a furfuryl carbenium ion, which then acts as an electrophile in an attack on another furan ring, leading to oligomers and eventually a cross-linked polymer network. mdpi.com The presence of a reactive side chain, such as in this compound, can exacerbate this issue. The loss of a bromide ion from the side chain would form a stabilized carbocation that could initiate such a polymerization cascade. Research on highly reactive 5-substituted 2-halomethylfurans has shown they are prone to severe undesired reactions, including dimerization. rsc.orgrsc.org

Several strategies can be employed to mitigate these unwanted polymerization and side reactions:

Mild Reaction Conditions: Avoiding strong acids and high temperatures is crucial. The use of non-acidic catalysts and maintaining low reaction temperatures can suppress the formation of the initiating carbenium ions.

Control of Stoichiometry and Concentration: Using dilute solutions can reduce the frequency of intermolecular reactions that lead to polymer formation.

Solvent Choice: The choice of solvent can influence polymerization. Protic polar solvents have been shown to disrupt the polymerization of furfuryl alcohol by stabilizing the key carbenium ion intermediate. mdpi.com

Microflow Technology: Continuous microflow reactors have proven highly effective in controlling the reactions of unstable furan derivatives. This technology enables the rapid in situ generation of the reactive species, which is immediately consumed in the subsequent desired reaction. This approach minimizes the concentration of the unstable intermediate at any given time, thereby suppressing undesired side reactions like dimerization and ring opening. rsc.orgrsc.org

Table 4: Polymerization Factors and Prevention Strategies

| Factor Promoting Polymerization | Prevention Strategy | Mechanism of Prevention | Reference |

|---|---|---|---|

| Acidic Catalysts | Use mild or non-acidic conditions; use of Brønsted acids like HBr can mediate substitution while avoiding dimerization. | Prevents the formation and accumulation of furfuryl carbenium ions that initiate polymerization. | rsc.orgmdpi.com |

| High Temperature | Conduct reactions at low temperatures. | Reduces the overall reaction rate, including that of the undesired polymerization pathways. | mdpi.com |

| High Concentration | Use dilute reaction mixtures. | Decreases the probability of intermolecular reactions. | - |

| Instability of Intermediates | Employ microflow reactors for in situ generation and reaction. | Minimizes the lifetime and concentration of highly reactive intermediates, preventing side reactions like dimerization. | rsc.orgrsc.org |

Stereochemical Aspects in the Synthesis and Reactions of 2 2 Bromo 1 Fluoroethyl Furan

Conformational Analysis and Chirality at the Fluorinated Carbon Center

The carbon atom bonded to the fluorine atom is a chiral center, as it is attached to four different groups: a hydrogen atom, a fluorine atom, a bromomethyl group (-CH2Br), and a 2-furyl group. Consequently, 2-(2-Bromo-1-fluoroethyl)furan can exist as a pair of enantiomers, (R)-2-(2-bromo-1-fluoroethyl)furan and (S)-2-(2-bromo-1-fluoroethyl)furan.

The relative stability of the anti and gauche conformers is influenced by a combination of steric and electronic effects. In the anti conformation, the bulky bromine and furan (B31954) groups are positioned at a 180° dihedral angle to each other, minimizing steric hindrance. In the gauche conformations, these groups are at a 60° dihedral angle, which would typically suggest higher steric repulsion.

However, in fluorinated alkanes, the "gauche effect" can play a significant role. This effect describes the tendency of a molecule to adopt a gauche conformation when it is electronically favorable, despite potential steric hindrance. This preference is often attributed to hyperconjugation between the C-H bonding orbital and the C-F antibonding orbital (σC-H → σ*C-F). For 1,2-difluoroethane, the gauche conformer is known to be more stable than the anti conformer. In the case of this compound, a similar stabilizing hyperconjugative interaction might occur, potentially stabilizing a gauche conformer. The interplay between the steric repulsion of the larger bromine and furan groups and these electronic effects will ultimately determine the conformational landscape of the molecule.

Table 1: Key Conformational Features of this compound

| Feature | Description |

| Chiral Center | The carbon atom bonded to the fluorine (C1 of the ethyl group). |

| Enantiomers | (R) and (S) forms. |

| Key Conformers | Anti and gauche conformations around the C1-C2 bond. |

| Steric Factors | Repulsion between the bulky 2-furyl and bromomethyl groups favors the anti conformer. |

| Electronic Factors | Potential for a "gauche effect" due to hyperconjugation involving the C-F bond, which could stabilize a gauche conformer. |

Enantioselective and Diastereoselective Synthetic Routes

The synthesis of specific stereoisomers of this compound requires the use of enantioselective or diastereoselective methods. While specific routes for this exact molecule are not widely documented, general strategies for the stereocontrolled synthesis of fluorinated compounds can be considered.

Enantioselective Routes:

One plausible approach to obtaining enantiomerically enriched this compound would be through the asymmetric fluorination of a suitable precursor. For example, the enantioselective fluorination of a 2-(2-bromoethenyl)furan precursor using a chiral fluorinating agent could potentially yield the desired product with high enantiomeric excess.

Another strategy could involve the kinetic resolution of a racemic mixture of this compound. This could be achieved through enzymatic resolution, where an enzyme selectively reacts with one enantiomer, allowing for the separation of the unreacted enantiomer.

Diastereoselective Routes:

If a chiral auxiliary is incorporated into the starting material, a diastereoselective reaction could be employed. For instance, a furan derivative bearing a chiral auxiliary could undergo a diastereoselective addition of a bromofluoromethyl group. Subsequent removal of the auxiliary would yield the enantiomerically enriched product.

A summary of potential stereoselective synthetic approaches is presented in the table below.

Table 2: Potential Stereoselective Synthetic Strategies

| Strategy | Description | Expected Outcome |

| Asymmetric Fluorination | Use of a chiral fluorinating agent on an achiral precursor. | Enantiomerically enriched product. |

| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Separation of enantiomers. |

| Chiral Auxiliary | Use of a removable chiral group to direct a diastereoselective reaction. | Diastereomerically enriched intermediate, leading to an enantiomerically enriched product after auxiliary removal. |

Stereochemical Control in Reaction Pathways and Products

The stereochemistry of this compound would be expected to significantly influence its reactivity in subsequent chemical transformations. The chiral center at the fluorinated carbon can direct the stereochemical outcome of reactions at or near this center.

For instance, in a nucleophilic substitution reaction where the bromine atom is replaced, the reaction mechanism will determine the stereochemical outcome. An SN2 reaction would proceed with inversion of configuration at the carbon bearing the bromine, if it were a chiral center. However, in this molecule, the chirality is at the adjacent carbon. The stereochemistry at the fluorinated carbon can still influence the approach of the nucleophile, potentially leading to diastereomeric products if a new stereocenter is formed.

In elimination reactions, where HBr is removed to form a vinyl furan derivative, the conformation of the starting material can play a crucial role. For an E2 elimination, an anti-periplanar arrangement of the hydrogen and bromine atoms is typically required. The relative populations of the conformers of the (R) and (S) enantiomers could therefore affect the rate and outcome of such elimination reactions.

Impact of Stereochemistry on Molecular Recognition (general concept, not for biological activity)

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The three-dimensional shape of a molecule is paramount in these interactions.

The distinct (R) and (S) enantiomers of this compound will have identical physical properties in an achiral environment, but they will interact differently with other chiral molecules or chiral environments. For example, in chiral chromatography, the two enantiomers would be expected to have different retention times on a chiral stationary phase due to the formation of transient diastereomeric complexes with different stabilities.

The specific arrangement of the furan ring, the fluorine atom, and the bromine atom in space for each enantiomer creates a unique three-dimensional profile. This can lead to differential binding to a chiral host molecule in supramolecular chemistry or selective catalysis by a chiral catalyst. The ability of a molecule to "fit" into a specific chiral pocket or surface is highly dependent on its stereochemistry.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Mechanisms of Furan (B31954) Ring Formation Reactions

The synthesis of the furan core typically proceeds through several well-established cyclization reactions. The Paal-Knorr and Feist-Benary syntheses are two of the most fundamental and widely utilized methods for constructing the furan ring from acyclic precursors. wikipedia.orgorganic-chemistry.orgwikipedia.org

The Paal-Knorr synthesis involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound. wikipedia.orgorganic-chemistry.org The mechanism initiates with the protonation of one carbonyl group, which enhances its electrophilicity. alfa-chemistry.com The enol form of the second carbonyl group then acts as a nucleophile, attacking the protonated carbonyl to form a cyclic hemiacetal intermediate. wikipedia.org Subsequent protonation of the hydroxyl group followed by the elimination of a water molecule yields the aromatic furan ring. alfa-chemistry.com The rate-determining step is typically the initial ring formation. alfa-chemistry.com While broadly applicable, this method can be limited by the accessibility of the 1,4-dicarbonyl starting materials and the often harsh acidic conditions required, which may not be suitable for sensitive substrates. alfa-chemistry.com

| Step | Description | Key Intermediates |

|---|---|---|

| 1. Protonation | One carbonyl oxygen is protonated by an acid catalyst. | Protonated dicarbonyl |

| 2. Enolization | The second carbonyl group tautomerizes to its enol form. | Enol intermediate |

| 3. Cyclization (Rate-Determining) | The enol attacks the protonated carbonyl, forming a five-membered ring. | Cyclic hemiacetal |

| 4. Dehydration | The hydroxyl group is protonated and eliminated as water to form the aromatic ring. | Furan product |

The Feist-Benary synthesis provides an alternative route, reacting an α-halo ketone with a β-dicarbonyl compound in the presence of a base like pyridine (B92270) or ammonia. wikipedia.orgambeed.com The mechanism begins with the deprotonation of the β-dicarbonyl compound to form an enolate. quimicaorganica.orgyoutube.com This enolate then acts as a nucleophile, attacking the α-halo ketone in a step akin to a Knoevenagel condensation. wikipedia.org The subsequent step is an intramolecular nucleophilic substitution, where the enolate displaces the halide to form a dihydrofuran intermediate. wikipedia.orgyoutube.com Finally, dehydration of this intermediate yields the substituted furan. quimicaorganica.orgyoutube.com

Mechanistic Studies of Halogenation and Functional Group Introduction on Furan and Side Chain

The introduction of bromine and fluorine onto the ethyl side chain of a 2-substituted furan involves distinct mechanistic pathways, dictated by the nature of the halogen and the reaction conditions.

Halogenation of the Furan Ring: Direct halogenation of the furan ring is a classic electrophilic aromatic substitution. Furan is highly reactive towards halogens like bromine and chlorine, often leading to polyhalogenated products and potential polymerization under harsh conditions. pharmaguideline.comallaboutchemistry.net To achieve mono-substitution, milder conditions are necessary, such as bromination at low temperatures (-5°C) in solvents like dioxane or DMF. pharmaguideline.com The mechanism involves the attack of the furan ring's π-electrons on the halogen, forming a resonance-stabilized cationic intermediate (a sigma complex). quimicaorganica.orgcitycollegekolkata.org Subsequent loss of a proton re-establishes the aromaticity, yielding the halogenated furan. quimicaorganica.org Substitution preferentially occurs at the α-position (C2 or C5) due to the superior stabilization of the cationic intermediate. citycollegekolkata.org

Halogenation of the Side Chain: Introducing halogens onto an alkyl side chain, as in the "2-bromo-1-fluoroethyl" group, typically proceeds via a free-radical mechanism, especially for saturated carbons. libretexts.orglibretexts.org

Initiation: The reaction is initiated by the homolytic cleavage of the halogen molecule (e.g., Br₂) into two halogen radicals (2 Br•), usually promoted by UV light or heat. libretexts.org

Propagation: A halogen radical abstracts a hydrogen atom from the ethyl side chain, creating an alkyl radical. This radical then reacts with another molecule of the halogen (Br₂) to form the bromo-substituted product and a new halogen radical, which continues the chain reaction. libretexts.org

Termination: The reaction ceases when radicals combine with each other.

The regioselectivity of this process is influenced by the stability of the resulting alkyl radical. For an ethyl group, abstraction of a hydrogen from the carbon adjacent to the furan ring (C1) would be favored due to potential resonance stabilization from the furan ring.

Fluorination often requires different strategies due to the high reactivity of elemental fluorine. wikipedia.org Electrophilic fluorinating agents or nucleophilic fluoride (B91410) sources are commonly employed to achieve more controlled reactions. For the "1-fluoro" position, a plausible pathway could involve an addition reaction to a vinylfuran precursor, followed by subsequent transformations.

Role of Catalysis in Directing Regio- and Stereoselectivity

Catalysis is essential for controlling the outcome of reactions involving furan synthesis and functionalization, enabling high levels of regio- and stereoselectivity.

Regioselectivity in Furan Synthesis: The choice of catalyst can dictate the substitution pattern of the resulting furan. For example, in the cycloisomerization of cyclopropenyl ketones, palladium catalysts like PdCl₂(CH₃CN)₂ favor the formation of 2,3,5-trisubstituted furans. acs.org In contrast, using a copper catalyst such as CuI with the same starting materials leads to the highly regioselective formation of 2,3,4-trisubstituted furans. acs.org This catalyst-controlled divergence in reaction pathways highlights the profound impact of the metal center on the mechanism, likely proceeding through different metallacyclic intermediates. acs.org Similarly, cobalt(II)-based metalloradical catalysis has been shown to produce polyfunctionalized furans from α-diazocarbonyls and terminal alkynes with complete regioselectivity. nih.gov

Stereoselectivity in Side Chain Functionalization: Achieving stereocontrol in the side chain, particularly at the chiral center bearing the fluorine atom in 2-(2-Bromo-1-fluoroethyl)furan, is a significant synthetic challenge. Asymmetric catalysis is the key strategy to address this. Chiral catalysts, such as those based on transition metals with chiral ligands or organocatalysts, can create a chiral environment around the reactants. chinesechemsoc.org This forces the reaction to proceed through a lower-energy transition state for one enantiomer over the other. For instance, enantioselective reactions can be achieved using chiral Lewis acids or through organocatalytic methods that activate the substrate in a stereodifferentiated manner. ucl.ac.ukresearchgate.net In the context of the Feist-Benary reaction, modifications using chiral auxiliaries based on cinchona alkaloids have been shown to induce enantioselectivity. wikipedia.org The catalyst is believed to transfer its chirality by interacting with the dicarbonyl group through a defined transition state. wikipedia.org

Computational and Theoretical Studies of 2 2 Bromo 1 Fluoroethyl Furan

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn dictate its chemical behavior. Methods like Density Functional Theory (DFT) are routinely employed to model the potential energy surface and electronic distribution of complex organic molecules. scienceopen.comresearchgate.net For 2-(2-Bromo-1-fluoroethyl)furan, these calculations can reveal key aspects of its structure and potential reactivity.

Detailed research findings from such calculations would typically involve the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are crucial for predicting how the molecule will interact with other chemical species. For instance, the HOMO location often indicates the site of electrophilic attack, while the LUMO distribution points to the site of nucleophilic attack. The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity.

Another important aspect is the calculation of the molecular electrostatic potential (MEP) map. The MEP visually represents the charge distribution across the molecule, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions. For this compound, one would expect negative potential around the oxygen atom of the furan (B31954) ring and the halogen atoms, suggesting these are likely sites for interaction with electrophiles or for forming halogen bonds. nih.govresearchgate.net

Table 1: Hypothetical Calculated Electronic Properties for this compound This table presents illustrative data that would be obtained from DFT calculations (e.g., at the B3LYP/6-311+G(d,p) level of theory) for the most stable conformer.

| Property | Calculated Value | Interpretation |

| HOMO Energy | -6.5 eV | Indicates the energy of the highest energy electrons, related to ionization potential. |

| LUMO Energy | -0.8 eV | Indicates the energy of the lowest energy unoccupied orbital, related to electron affinity. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 Debye | Quantifies the overall polarity of the molecule, influencing intermolecular interactions. |

Computational Conformational Analysis and Stereoelectronic Effects

The ethyl side chain of this compound is flexible, allowing the molecule to adopt multiple conformations through rotation around its single bonds. Computational conformational analysis is essential for identifying the most stable three-dimensional structures (conformers) and understanding their relative energies. nih.govekb.eg This is typically achieved by performing a systematic scan of the potential energy surface (PES) by rotating the key dihedral angles.

For this compound, the critical dihedral angles would be along the C(furan)-C(ethyl) and C-C bonds of the side chain. The presence of bulky and electronegative bromine and fluorine atoms introduces significant stereoelectronic effects. These effects, such as gauche effects or hyperconjugation, can stabilize certain conformations over others. nih.gov For example, interactions between the lone pairs of the halogen atoms and adjacent sigma anti-bonding orbitals (e.g., nF → σ*C-Br) can influence the conformational preference. High-level quantum chemical calculations are necessary to accurately capture these subtle energetic contributions. nih.gov The results of such an analysis would yield a set of low-energy conformers, and their relative populations at a given temperature can be estimated using Boltzmann statistics.

Table 2: Illustrative Relative Energies of this compound Conformers This table shows hypothetical relative energies for different staggered conformations (rotamers) around the C-C bond of the ethyl side chain, calculated at a high level of theory.

| Conformer (Dihedral Angle F-C-C-Br) | Relative Energy (kcal/mol) | Boltzmann Population (at 298 K) |

| Anti-periplanar (~180°) | 0.00 | 65% |

| Synclinal (+gauche, ~60°) | 0.55 | 20% |

| Synclinal (-gauche, ~-60°) | 0.80 | 15% |

Prediction of Spectroscopic Parameters for Structural Elucidation

Computational chemistry is a powerful tool for predicting spectroscopic data, which is invaluable for confirming molecular structures determined through synthesis. frontiersin.org The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants is particularly useful. bohrium.com For a molecule like this compound, which has stereocenters, computational NMR can be instrumental in assigning the relative configuration of diastereomers. nih.gov

The standard procedure involves first performing a conformational analysis to identify all significant low-energy conformers. github.io Then, NMR shielding tensors are calculated for each conformer, typically using DFT methods. The final predicted spectrum is a Boltzmann-weighted average of the spectra of the individual conformers. By comparing the computed chemical shifts with experimental data, one can confidently assign the structure. The accuracy of these predictions has improved significantly, with modern methods often achieving mean absolute errors of less than 0.1 ppm for ¹H shifts. github.io

Table 3: Example of Predicted vs. Experimental ¹H NMR Chemical Shifts This table provides a hypothetical comparison of calculated and experimental ¹H NMR chemical shifts for one of the diastereomers of this compound. Predicted values are often linearly scaled for better agreement with experiment.

| Proton | Predicted Shift (ppm) | Experimental Shift (ppm) | Deviation (ppm) |

| H (on C1 of ethyl) | 5.35 | 5.32 | +0.03 |

| H (on C2 of ethyl, pro-R) | 4.12 | 4.15 | -0.03 |

| H (on C2 of ethyl, pro-S) | 3.98 | 4.00 | -0.02 |

| H (on C3 of furan) | 6.45 | 6.48 | -0.03 |

| H (on C4 of furan) | 7.60 | 7.58 | +0.02 |

| H (on C5 of furan) | 6.80 | 6.79 | +0.01 |

Reaction Pathway Modeling, Energetics, and Kinetics

By mapping the potential energy surface, computational chemists can locate the minimum energy path from reactants to products. This involves identifying and characterizing the geometries and energies of all stationary points, including reactants, products, intermediates, and, crucially, transition states (TS). The energy difference between the reactants and the highest-energy transition state determines the activation energy (Ea) of the reaction.

Once the energy profile is established, reaction rates can be predicted using theories such as Transition State Theory (TST) and the Rice-Ramsperger-Kassel-Marcus (RRKM) theory. researchgate.netnih.gov These calculations provide rate constants (k) as a function of temperature and pressure, offering a quantitative prediction of the reaction kinetics. nih.gov Such studies are crucial for understanding the reactivity of halogenated furan derivatives in various chemical environments, such as in Diels-Alder reactions or electrophilic substitutions. researchgate.netpleiades.onlineresearchgate.net

Table 4: Hypothetical Energy Profile for a Nucleophilic Substitution Reaction This table shows calculated energies for a hypothetical SN2 reaction: this compound + OH⁻ → 2-(2-Hydroxy-1-fluoroethyl)furan + Br⁻.

| Species | Relative Energy (kcal/mol) | Description |

| Reactants | 0.0 | Separated reactants |

| Transition State (TS) | +18.5 | Highest energy point on the reaction coordinate |

| Products | -25.0 | Separated products |

| Calculated Parameter | Value | Interpretation |

| Activation Energy (Ea) | 18.5 kcal/mol | Energy barrier for the forward reaction |

| Reaction Enthalpy (ΔH) | -25.0 kcal/mol | Indicates the reaction is exothermic |

Theoretical Analysis of Aromaticity and Stability in Halogenated Furan Systems

Furan is an aromatic heterocycle, and the nature of its substituents can influence the degree of its aromaticity. mdpi.com The electron-withdrawing or -donating properties of the 2-(2-bromo-1-fluoroethyl) group can perturb the π-electron system of the furan ring. Computational methods allow for the quantification of aromaticity through various indices.

Commonly used methods include magnetic criteria, such as Nucleus-Independent Chemical Shift (NICS), and geometric criteria, like the Harmonic Oscillator Model of Aromaticity (HOMA). NICS values are typically calculated at the center of the ring; a more negative value indicates stronger diatropic ring currents and thus higher aromaticity. The HOMA index evaluates the degree of bond length equalization in the ring, with a value of 1 indicating a fully aromatic system.

Table 5: Illustrative Aromaticity Indices for Substituted Furan This table compares calculated aromaticity indices for furan and the hypothetical substituted compound.

| Compound | NICS(0) (ppm) | HOMA Index | Interpretation |

| Furan (unsubstituted) | -12.5 | 0.75 | Reference values for the parent heterocycle. |

| This compound | -11.8 | 0.73 | A slight decrease in aromaticity indices suggests a minor perturbation of the π-system by the substituent. |

Advanced Analytical Characterization Methodologies

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for the characterization of "2-(2-Bromo-1-fluoroethyl)furan," offering precise mass determination and detailed fragmentation patterns crucial for structural confirmation. Techniques such as Gas Chromatography-High Resolution Mass Spectrometry (GC-HRMS) and tandem mass spectrometry (GC-MS/MS) are particularly well-suited for analyzing halogenated volatile compounds. oup.comresearchgate.net

Precise Mass Determination: HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places. This high precision allows for the calculation of the elemental formula, distinguishing it from other compounds with the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, resulting in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. docbrown.info

Fragmentation Analysis: Electron Ionization (EI) is a common technique used in GC-MS that induces reproducible fragmentation of the molecule. The resulting mass spectrum provides a unique fingerprint. The fragmentation of "this compound" is expected to follow predictable pathways based on the stability of the resulting fragments. whitman.eduimreblank.ch Key fragmentation events would likely include:

Alpha-cleavage: Scission of the C-C bond between the furan (B31954) ring and the ethyl side chain, leading to the formation of a stable furfuryl-type cation.

Loss of Halogens: Cleavage of the C-Br and C-F bonds. The loss of a bromine radical (•Br) would result in a significant fragment ion.

Rearrangements: McLafferty-type rearrangements are possible if the side chain is longer, though less likely for this specific structure. imreblank.ch

The combination of precise mass measurement of the molecular ion and its fragment ions provides powerful evidence for the proposed structure. nih.gov

| Ion/Fragment | Proposed Formula | Significance |

| [M]⁺ & [M+2]⁺ | [C₆H₆BrFO]⁺ | Molecular ion peaks, confirming the presence of one bromine atom. |

| [M-Br]⁺ | [C₆H₆FO]⁺ | Loss of the bromine radical, a common fragmentation for bromoalkanes. |

| [M-HF]⁺ | [C₆H₅BrO]⁺ | Elimination of a neutral hydrogen fluoride (B91410) molecule. |

| [C₅H₅O]⁺ | [C₅H₅O]⁺ | Fragment corresponding to the furfuryl cation, indicating cleavage of the side chain. |

| [C₄H₃O]⁺ | [C₄H₃O]⁺ | Further fragmentation of the furan ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR for Detailed Structural and Stereochemical Elucidation)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of "this compound" in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides information on the connectivity, chemical environment, and stereochemistry of the molecule.

¹H NMR: The proton NMR spectrum will show distinct signals for each chemically non-equivalent proton. The chemical shifts are influenced by the electronegativity of nearby atoms (O, F, Br) and the aromaticity of the furan ring. stackexchange.com Spin-spin coupling between adjacent protons provides connectivity information. For the ethyl side chain, complex splitting patterns (e.g., doublet of doublets) are expected due to coupling between the methine proton and both the methylene (B1212753) protons and the fluorine atom. The protons on the furan ring will also show characteristic couplings. chemicalbook.comresearchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. pressbooks.pub The chemical shifts are spread over a wide range (typically 0-220 ppm), allowing for clear resolution of each carbon signal. oregonstate.edubhu.ac.inlibretexts.org Carbons bonded to electronegative atoms (O, F, Br) will be shifted downfield. The carbon attached to fluorine will also exhibit a large one-bond ¹³C-¹⁹F coupling constant, which is a key diagnostic feature.

¹⁹F NMR: Since fluorine has a spin-active nucleus (¹⁹F, I=1/2) with 100% natural abundance, ¹⁹F NMR is a highly sensitive and informative technique. The spectrum will show a single resonance for the fluorine atom in "this compound." The chemical shift provides information about its electronic environment, and its coupling to adjacent protons (¹H-¹⁹F coupling) will result in a multiplet in both the ¹H and ¹⁹F spectra, confirming the H-C-F connectivity. chemicalbook.com

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| ¹H | Furan H-5 | ~7.4 | Doublet of doublets | J(H5-H4) ≈ 1.8, J(H5-H3) ≈ 0.9 |

| ¹H | Furan H-3 | ~6.4 | Doublet of doublets | J(H3-H4) ≈ 3.2, J(H3-H5) ≈ 0.9 |

| ¹H | Furan H-4 | ~6.3 | Doublet of doublets | J(H4-H3) ≈ 3.2, J(H4-H5) ≈ 1.8 |

| ¹H | CH-F | ~5.5 - 6.0 | Doublet of triplets | J(H-F) ≈ 45-50, J(H-CH₂) ≈ 6-8 |

| ¹H | CH₂-Br | ~3.8 - 4.2 | Doublet of doublets | J(H-H) ≈ 10-12, J(H-CH) ≈ 6-8 |

| ¹³C | Furan C-2 | ~150-155 | Singlet | - |

| ¹³C | Furan C-5 | ~143-146 | Singlet | - |

| ¹³C | Furan C-3 | ~110-112 | Singlet | - |

| ¹³C | Furan C-4 | ~108-111 | Singlet | - |

| ¹³C | CH-F | ~85-95 | Doublet | ¹J(C-F) ≈ 170-190 |

| ¹³C | CH₂-Br | ~30-35 | Singlet | - |

| ¹⁹F | CH-F | -180 to -220 | Doublet of triplets | J(F-H) ≈ 45-50, J(F-H₂) ≈ 15-20 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing its molecular vibrations. sielc.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation corresponding to the vibrational modes of the molecule. The spectrum of "this compound" would exhibit characteristic absorption bands for the furan ring and the halogenated side chain. sns.it Key expected absorptions include:

C-H stretching: Aromatic C-H stretches from the furan ring typically appear above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. udayton.edu

C=C stretching: Vibrations from the furan ring double bonds are expected in the 1500-1650 cm⁻¹ region. globalresearchonline.net

C-O-C stretching: The ether linkage in the furan ring gives rise to strong, characteristic asymmetric and symmetric stretching bands, typically around 1250 cm⁻¹ and 1050-1150 cm⁻¹, respectively. rsc.org

C-F and C-Br stretching: These bonds produce strong absorptions in the fingerprint region. The C-F stretch is typically found in the 1000-1400 cm⁻¹ range, while the C-Br stretch appears at lower wavenumbers, generally between 500-700 cm⁻¹. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. Therefore, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. researchgate.netcas.cn For this molecule, the symmetric vibrations of the furan ring and the C-Br bond are expected to produce strong Raman signals. globalresearchonline.netnih.govnih.gov

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aromatic) | Furan Ring | 3100 - 3150 | Medium |

| C-H Stretch (Aliphatic) | Ethyl Side Chain | 2900 - 3000 | Medium-Weak |

| C=C Stretch | Furan Ring | 1500 - 1650 | Medium-Strong |

| C-O-C Asymmetric Stretch | Furan Ring | ~1250 | Strong (IR) |

| C-F Stretch | Fluoroethyl group | 1000 - 1400 | Strong (IR) |

| C-O-C Symmetric Stretch | Furan Ring | 1050 - 1150 | Strong (IR) |

| C-Br Stretch | Bromoethyl group | 500 - 700 | Strong (IR), Strong (Raman) |

Advanced Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures, impurities, or complex matrices, as well as for its quantification.

Gas Chromatography (GC): Given the likely volatility of the compound, Gas Chromatography (GC) is the preferred method for separation and analysis. mdpi.com A non-polar or mid-polarity capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), would be suitable for separating the compound from other components. dntb.gov.uanih.govresearchgate.net The retention time is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). acs.org Coupling GC with a detector like a Flame Ionization Detector (FID) allows for quantification, while coupling with a Mass Spectrometer (MS) provides identification, as discussed in section 7.1.

High-Performance Liquid Chromatography (HPLC): High-Performance Liquid Chromatography (HPLC) can also be used, particularly for less volatile derivatives or if preparative separation is required. A reversed-phase method, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be a common starting point. sielc.comresearchgate.netresearchgate.net Detection can be achieved using a UV detector, as the furan ring contains a chromophore that absorbs UV light.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.govyoutube.com If "this compound" can be obtained as a single crystal of sufficient quality, this technique can provide definitive information about its molecular structure. semanticscholar.orgwustl.edu

The process involves irradiating a crystal with a beam of X-rays and analyzing the resulting diffraction pattern. nih.gov This pattern is used to calculate an electron density map, from which a model of the atomic structure can be built and refined. The results provide highly accurate measurements of:

Bond lengths: The precise distances between bonded atoms (e.g., C-C, C-O, C-F, C-Br).

Bond angles: The angles between adjacent bonds.

Torsional angles: The dihedral angles that define the conformation of the ethyl side chain relative to the furan ring.

Stereochemistry: Unambiguous assignment of the relative and absolute stereochemistry at the chiral center (the carbon bearing the fluorine atom).

Intermolecular interactions: Information about how the molecules pack together in the crystal lattice, including any potential halogen bonding or other non-covalent interactions.

While obtaining a suitable crystal can be a significant challenge, the structural detail provided by a successful X-ray crystallographic analysis is unparalleled.

Synthetic Utility and Advanced Applications of 2 2 Bromo 1 Fluoroethyl Furan

As a Versatile Building Block in Complex Organic Synthesis

The utility of 2-(2-Bromo-1-fluoroethyl)furan in complex organic synthesis, while not extensively documented in dedicated studies, can be inferred from the known reactivity of its constituent functional groups. The furan (B31954) moiety, the alkyl bromide, and the alkyl fluoride (B91410) each provide distinct opportunities for bond formation, rendering the compound a potentially versatile synthon.

The furan ring itself is an electron-rich diene and can participate in various cycloaddition reactions, most notably the Diels-Alder reaction. stackexchange.com This allows for the construction of oxabicyclic systems, which are precursors to a variety of carbocyclic and heterocyclic structures. Furthermore, the furan ring can undergo electrophilic substitution, although it is more susceptible to polymerization under strongly acidic conditions compared to other aromatic heterocycles. pharmaguideline.com

The bromoethyl group is a classic electrophilic handle for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups, including azides, cyanides, and various carbon, oxygen, and nitrogen nucleophiles. The bromine atom can also participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

Potential Synthetic Transformations of this compound

| Reaction Type | Reagents and Conditions | Potential Product |

| Nucleophilic Substitution | Nu:⁻ (e.g., NaN₃, KCN, R₂NH) | 2-(2-Nu-1-fluoroethyl)furan |

| Diels-Alder Reaction | Dienophile (e.g., maleic anhydride) | Oxabicyclic adduct |

| Suzuki Coupling | R-B(OH)₂, Pd catalyst, base | 2-(2-R-1-fluoroethyl)furan |

| Elimination | Strong, non-nucleophilic base | 2-(1-Fluorovinyl)furan |

Precursor for Novel Heterocyclic Architectures and Polycyclic Compounds

Building upon its versatility, this compound can be envisioned as a starting material for the synthesis of more complex heterocyclic and polycyclic frameworks. The combination of the furan ring and the reactive side chain allows for intramolecular reactions to construct new ring systems.

For instance, by choosing a nucleophile that also contains a reactive site, an intramolecular cyclization could follow an initial substitution reaction. An example would be the reaction with a dinucleophile, which could first displace the bromide and then, after a series of steps, react with the furan ring or another part of the molecule to form a new heterocyclic ring.

The furan ring itself can be a precursor to other five- or six-membered rings through ring-opening and rearrangement reactions. For example, oxidation of the furan ring can lead to the formation of 1,4-dicarbonyl compounds, which are versatile intermediates for the synthesis of cyclopentenones and other carbocycles.

The synthesis of polycyclic compounds can be approached via the Diels-Alder reaction of the furan moiety. stackexchange.com The resulting oxabicyclic adducts can undergo further transformations, such as ring-opening or rearrangements, to yield complex polycyclic systems. The presence of the fluoro- and bromo-substituents on the side chain provides additional handles for further functionalization of these polycyclic scaffolds. The synthesis of naphthofurans from furan-containing precursors has been demonstrated, showcasing the potential for furan derivatives to be used in the construction of fused aromatic systems. magtech.com.cn

Incorporation into Functional Materials and Advanced Polymer Systems

Furan-based polymers are of growing interest due to their potential derivation from renewable resources and their unique properties. nih.gov Furfural (B47365), a potential precursor to this compound, is a key platform chemical derived from biomass. mdpi.com Furan-containing polymers can exhibit interesting thermal and mechanical properties, and some possess self-healing capabilities through reversible Diels-Alder reactions.

The title compound, with its reactive bromoethyl group, could serve as a monomer in polymerization reactions. For example, it could undergo polycondensation with a dinucleophile to form polyesters, polyamides, or polyethers. The bromine atom could also be used as an initiator site for certain types of controlled radical polymerizations.

The incorporation of fluorine into polymers is a well-established strategy for modifying their properties. Fluorinated polymers are known for their high thermal stability, chemical resistance, low surface energy (hydrophobicity and oleophobicity), and unique optical and electrical properties. The presence of the fluoroethyl group in the polymer backbone derived from this compound could impart some of these desirable characteristics to the resulting material.

Potential Polymerization Pathways for this compound

| Polymerization Type | Co-monomer/Initiator | Potential Polymer Type |

| Polycondensation | Diol, Dithiol, Diamine | Polyester, Polythioether, Polyamide |

| Atom Transfer Radical Polymerization (ATRP) | Initiator, Catalyst | Vinyl-type polymer |

Design of Fluorinated Scaffolds for Chemical Biology Probes and Analogues (strictly excluding pharmacology or clinical data)

Fluorine plays a crucial role in the design of molecules for chemical biology, particularly in the development of probes for studying biological systems. The unique properties of the fluorine atom, such as its small size, high electronegativity, and the ability of the ¹⁹F nucleus to be detected by NMR spectroscopy, make it a valuable tool for molecular recognition and imaging studies. ucsd.edu

This compound represents a potential scaffold for the construction of fluorinated chemical biology probes. The bromo group can be readily displaced by various functionalities, including linkers for attachment to other molecules or reporter groups. This allows for the site-specific introduction of the fluorinated furan moiety into larger biomolecules or probe architectures.

The ¹⁹F NMR signal is highly sensitive to the local chemical environment, making it an excellent reporter for changes in molecular conformation, binding events, or enzymatic activity. A probe incorporating the 2-(1-fluoroethyl)furan moiety could be used to study protein-ligand interactions or to monitor enzymatic reactions in vitro without the interference of background signals, as there is no natural fluorine in most biological systems.

Furthermore, the furan ring itself can act as a scaffold for the attachment of other functional groups, allowing for the creation of a diverse library of fluorinated analogues for screening in various biochemical assays. The combination of the furan core and the fluorinated side chain offers a unique chemical space for the design of novel molecular probes. mdpi.com

Contribution to Sustainable Chemical Processes and Utilization of Bio-based Feedstocks

The drive towards more sustainable chemical manufacturing has led to a significant interest in the use of renewable feedstocks. Furan derivatives are at the forefront of this movement, as their precursor, furfural, can be produced on an industrial scale from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass, such as agricultural residues and forestry waste. mdpi.com

The synthesis of this compound could potentially start from bio-derived furfural, positioning it as a sustainable chemical intermediate. The conversion of furfural to various furan derivatives is a well-established field, and pathways to introduce the bromo- and fluoro-ethyl side chain could be envisioned through multi-step synthetic sequences. This approach aligns with the principles of green chemistry by utilizing renewable starting materials. nih.gov